U0126-EtOH

Übersicht

Beschreibung

Es handelt sich um einen nicht-ATP-kompetitiven Inhibitor mit erheblichen Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Krebsbiologie, Zellsignalgebung und Pharmakologie .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

U0126-EtOH wird durch einen mehrstufigen Prozess synthetisiert, der die Reaktion von (2Z,3Z)-Bis{amino[(2-aminophenyl)sulfanyl]methyliden}butandinitril mit Ethanol beinhaltet. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und spezifische Temperaturkontrollen, um die Bildung des gewünschten Produkts zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um eine hohe Reinheit und Konsistenz des Endprodukts zu gewährleisten. Die Verbindung wird in der Regel in Pulverform bei -20 °C gelagert, um ihre Stabilität zu erhalten .

Wissenschaftliche Forschungsanwendungen

U0126-EtOH hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Krebsbiologie: Es wird verwendet, um die Rolle von MEK1/2 bei der Proliferation und dem Überleben von Krebszellen zu untersuchen.

Zellsignalgebung: This compound ist ein wertvolles Werkzeug für die Untersuchung des MEK/ERK-Signalwegs, der an Zellwachstum, Differenzierung und Apoptose beteiligt ist.

Autophagie und Mitophagie: This compound hemmt Autophagie und Mitophagie, was es nützlich macht, um diese Prozesse in der zellulären Homöostase und bei Krankheiten zu untersuchen.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die Kinaseaktivität von MEK1 und MEK2 hemmt. Diese Hemmung verhindert die Aktivierung der extrazellulären signalregulierten Kinasen 1 und 2 (ERK1/2), die für verschiedene zelluläre Prozesse unerlässlich sind, darunter Proliferation, Differenzierung und Überleben . Durch die Blockierung des MEK/ERK-Signalwegs kann this compound Apoptose induzieren und Autophagie hemmen, was zu seinen Antikrebs- und entzündungshemmenden Eigenschaften beiträgt .

Wirkmechanismus

Target of Action

U0126-EtOH is a highly selective inhibitor of MEK1 and MEK2 . These kinases are part of the MAPK/ERK signaling pathway, which plays a crucial role in various biological processes such as differentiation, cell growth, autophagy, apoptosis, and stress responses .

Mode of Action

This compound acts by inhibiting the kinase activity of MEK1/2, thus preventing the activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) . This inhibition is noncompetitive with ERK and ATP . It binds to MEK1/2 at a unique site , which distinguishes it from other inhibitors that target the same kinases.

Biochemical Pathways

The primary pathway affected by this compound is the MAPK/ERK signaling pathway . This pathway is composed mainly of four families: MAPK/ERK family or classical pathway, Big MAP kinase-1 (BMK-1), c-Jun N-terminal kinase (JNK), and p38 signaling families . By inhibiting MEK1/2, this compound disrupts this pathway, leading to changes in various cellular processes such as differentiation, cell growth, autophagy, apoptosis, and stress responses .

Pharmacokinetics

It is known that the compound is soluble in dmso at 85 mg/ml (19926 mM) but insoluble in water and ethanol . This solubility profile may influence its bioavailability and distribution within the body.

Result of Action

The inhibition of MEK1/2 by this compound leads to a decrease in the activation of ERK1/2 . This can result in the suppression of various cellular processes, including cell growth and differentiation . Moreover, this compound has been shown to have anti-inflammatory effects and can protect cells against oxidative stress .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its distribution and bioavailability within the body

Biochemische Analyse

Biochemical Properties

U0126-EtOH functions as a non-ATP competitive inhibitor of MEK1 and MEK2, with IC50 values of 72 nM and 58 nM, respectively . It binds to a unique site on MEK1/2, distinct from the ATP-binding site, which allows it to inhibit the kinase activity without competing with ATP. This compound interacts with several biomolecules, including proteins and enzymes involved in the MAPK/ERK signaling pathway. It inhibits the phosphorylation of extracellular signal-regulated kinase (ERK), thereby blocking the downstream signaling events that lead to cell proliferation and survival .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It is known to protect neuronal cells against oxidative stress by reducing reactive oxygen species (ROS) levels . In cancer cells, this compound inhibits cell proliferation and migration by blocking the activation of the ERK pathway . It also affects gene expression by inhibiting the transcriptional activity of AP-1, a transcription factor involved in cell growth and differentiation . Additionally, this compound has been shown to induce apoptosis and autophagy in certain cell types, further highlighting its role in regulating cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to MEK1 and MEK2, leading to the inhibition of their kinase activity . This inhibition prevents the phosphorylation and activation of ERK1/2, which are key components of the MAPK/ERK signaling pathway . By blocking this pathway, this compound disrupts the transmission of signals that promote cell proliferation, survival, and differentiation. Additionally, this compound has been found to upregulate the expression of cytochrome P450 (CYP) enzymes in hepatocarcinoma cells, indicating its role in modulating gene expression at the transcriptional level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is stable under standard storage conditions and retains its inhibitory activity for extended periods . Its effects on cellular function may change over time, depending on the duration of treatment and the specific cellular context. Long-term exposure to this compound has been associated with sustained inhibition of the ERK pathway and prolonged suppression of cell proliferation and survival . Additionally, this compound has been shown to exhibit antioxidant properties, which may contribute to its protective effects against oxidative stress over time .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. In mice, a daily intraperitoneal dosage of 30 mg/kg of this compound has been shown to improve cognitive function following myocardial infarction by inhibiting the ERK/STAT1 signaling pathway . Higher doses of this compound have been associated with increased toxicity and adverse effects, such as reduced cell viability and impaired organ function . Therefore, careful consideration of dosage is essential when using this compound in animal studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with the MAPK/ERK signaling pathway . It inhibits the phosphorylation of ERK1/2, thereby blocking the downstream signaling events that regulate cell metabolism and growth . Additionally, this compound has been shown to modulate the expression of CYP enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . This modulation can affect metabolic flux and alter the levels of metabolites within cells, further influencing cellular function and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by its interactions with specific transporters and binding proteins . This compound is known to accumulate in certain cellular compartments, such as the cytoplasm and mitochondria, where it exerts its inhibitory effects on the MAPK/ERK signaling pathway . The distribution of this compound within tissues can vary depending on the route of administration and the specific tissue type, with higher concentrations observed in tissues with active MAPK/ERK signaling.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

U0126-EtOH is synthesized through a multi-step process involving the reaction of (2Z,3Z)-bis{amino[(2-aminophenyl)sulfanyl]methylidene}butanedinitrile with ethanol. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and specific temperature controls to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is usually stored in powder form at -20°C to maintain its stability .

Analyse Chemischer Reaktionen

Arten von Reaktionen

U0126-EtOH unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Wasserstoffperoxid für die Oxidation, Natriumborhydrid für die Reduktion und verschiedene Halogenierungsmittel für Substitutionsreaktionen. Die Bedingungen umfassen oft kontrollierte Temperaturen und die Verwendung von inerten Atmosphären, um unerwünschte Nebenreaktionen zu verhindern .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können Oxidationsprodukte Sulfoxide oder Sulfone liefern, während Reduktionsreaktionen Amine oder Alkohole erzeugen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

PD98059: Ein weiterer MEK1/2-Inhibitor, aber mit geringerer Affinität im Vergleich zu U0126-EtOH.

Trametinib: Ein klinisch zugelassener MEK-Inhibitor mit Anwendungen in der Krebstherapie.

Selumetinib: Ein weiterer MEK-Inhibitor, der in klinischen Settings zur Behandlung bestimmter Krebsarten eingesetzt wird.

Einzigartigkeit von this compound

This compound ist einzigartig aufgrund seiner hohen Selektivität und nicht-ATP-kompetitiven Hemmung von MEK1/2. Diese Selektivität ermöglicht eine präzisere Zielsetzung des MEK/ERK-Signalwegs, wodurch Off-Target-Effekte reduziert und seine Nützlichkeit in Forschungsumgebungen erhöht werden .

Biologische Aktivität

Chemical Structure and Properties

The molecular formula of (2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile is with a molecular weight of approximately 378.5 g/mol. The structure features multiple functional groups that contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to (2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating cell death pathways.

- Case Study : In vitro studies on human cancer cell lines showed that this compound significantly inhibited cell proliferation at concentrations as low as 10 µM.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Activity Against Bacteria : Research indicates that it exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 5 to 20 µg/mL for various bacterial strains, highlighting its potential as an antimicrobial agent.

Antioxidant Properties

Antioxidant activity is another area where this compound shows promise:

- Free Radical Scavenging : Studies have demonstrated that it can effectively scavenge free radicals, thereby reducing oxidative stress in cellular systems.

- Comparative Analysis : When compared with standard antioxidants like ascorbic acid, the compound showed comparable efficacy in scavenging assays.

Summary of Biological Activities

| Activity Type | Description | IC50/MIC Values |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | IC50 = 10 µM |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | MIC = 5-20 µg/mL |

| Antioxidant | Scavenges free radicals | Comparable to ascorbic acid |

Case Studies

-

In Vitro Study on Cancer Cell Lines

- Objective : To evaluate the cytotoxic effects on breast cancer cells.

- Findings : The compound reduced cell viability by 70% at 20 µM after 48 hours.

-

Antimicrobial Efficacy Testing

- Objective : To assess the antibacterial effects against Staphylococcus aureus and Escherichia coli.

- Findings : Demonstrated significant inhibition with MIC values of 10 µg/mL for S. aureus.

Eigenschaften

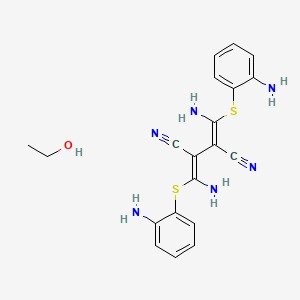

IUPAC Name |

(2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile;ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6S2.C2H6O/c19-9-11(17(23)25-15-7-3-1-5-13(15)21)12(10-20)18(24)26-16-8-4-2-6-14(16)22;1-2-3/h1-8H,21-24H2;3H,2H2,1H3/b17-11+,18-12+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQULUVMLGZVAF-OYJDLGDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO.C1=CC=C(C(=C1)N)SC(=C(C#N)C(=C(N)SC2=CC=CC=C2N)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO.C1=CC=C(C(=C1)N)S/C(=C(/C(=C(/SC2=CC=CC=C2N)\N)/C#N)\C#N)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585283 | |

| Record name | (2Z,3Z)-Bis{amino[(2-aminophenyl)sulfanyl]methylidene}butanedinitrile--ethanol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173097-76-1 | |

| Record name | (2Z,3Z)-Bis{amino[(2-aminophenyl)sulfanyl]methylidene}butanedinitrile--ethanol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: U0126-EtOH competitively inhibits MEK1/2, effectively blocking the phosphorylation of extracellular signal-regulated kinases (ERK1/2) [, , ]. This inhibition of the MAPK/ERK pathway has been shown to impact various cellular processes, including:

- Reduced proliferation and migration of cells: Studies show that this compound effectively inhibits the proliferation and migration of fibroblast-like synoviocytes (FLS), cells implicated in the pathogenesis of rheumatoid arthritis [].

- Decreased progesterone secretion: In murine luteal cells, this compound treatment led to a decrease in progesterone production, likely by downregulating the expression of key steroidogenic enzymes and steroidogenic factor 1 (SF1) [].

- Potential anti-parasitic effects: Research indicates that this compound shows promising in vitro activity against Echinococcus granulosus, the parasite responsible for cystic echinococcosis. It inhibits parasite growth by suppressing the phosphorylation of EgMKKs and EgERK [].

ANone:

- In vitro: this compound demonstrates efficacy in inhibiting the proliferation and migration of specific cell types, such as fibroblast-like synoviocytes [], and affecting progesterone secretion in murine luteal cells []. Additionally, it exhibits anti-parasitic activity against Echinococcus granulosus protoscoleces in in vitro cultures [].

- In vivo: While in vivo studies using this compound for treating Echinococcus granulosus infection in mice showed a reduction in parasite burden, the results were not statistically significant []. Further research is needed to optimize treatment regimens and explore its potential in vivo applications. In a rat model of cerebral ischemic injury, this compound showed neuroprotective effects, reducing neuronal damage and apoptosis, likely by inhibiting the ERK1/2 pathway [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.